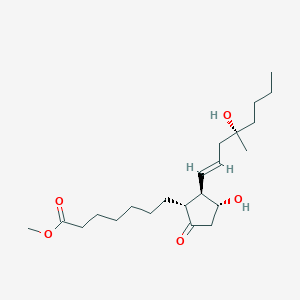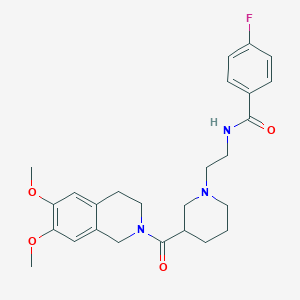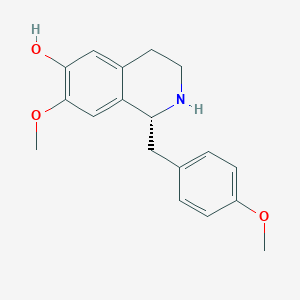
Nor-roefractine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NOR-ROEFRACTINE: is a benzyltetrahydroisoquinoline compound known for its selectivity towards dopamine receptors. It is a derivative of the naturally occurring alkaloid roefractine and has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: NOR-ROEFRACTINE is synthesized using the Bischler-Napieralski route. This involves the asymmetric reduction of the 1,2-didehydro precursor imine with sodium (S)-N-CBZ-prolinyloxyborohydride . The process includes several steps:
- Formation of the imine precursor.
- Reduction of the imine to form the tetrahydroisoquinoline structure.
- Final purification to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory-scale procedures with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and ensuring consistent quality control throughout the process .
Chemical Reactions Analysis
Types of Reactions: NOR-ROEFRACTINE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine precursors to amines.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
Scientific Research Applications
NOR-ROEFRACTINE has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the structure-activity relationships of dopamine receptor ligands.
Biology: Investigated for its effects on dopamine receptors in the brain, which has implications for understanding neurological disorders.
Medicine: Potential therapeutic applications in treating conditions like Parkinson’s disease and schizophrenia due to its dopamine receptor selectivity.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
NOR-ROEFRACTINE exerts its effects primarily through its interaction with dopamine receptors. It has a high affinity for D2 dopamine receptors, where it acts as an antagonist. This interaction inhibits the binding of dopamine to these receptors, thereby modulating dopaminergic signaling pathways. The molecular targets include the D2 receptors in the striatum, which are involved in motor control and reward pathways .
Comparison with Similar Compounds
Similar Compounds:
Roefractine: The parent compound from which NOR-ROEFRACTINE is derived.
Tetrahydropalmatine: Another tetrahydroisoquinoline with similar dopamine receptor activity.
Coreximine: A compound with high affinity for D2 receptors, similar to this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its lipophilicity and selectivity for dopamine receptors. These modifications make it a valuable compound for studying dopaminergic systems and developing targeted therapies .
properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-18(22-2)17(20)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
InChI Key |
HIMHLENXDBHLCU-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)O)OC |
synonyms |
nor-roefractine norroefractine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




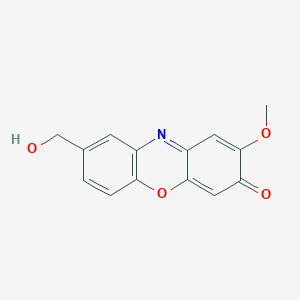


![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)

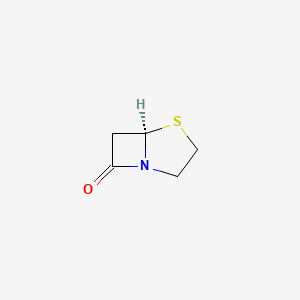
![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)

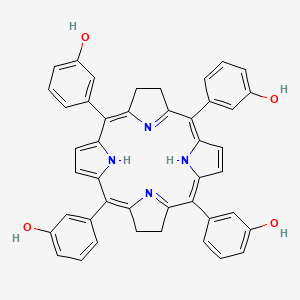

![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
